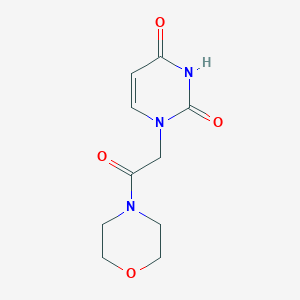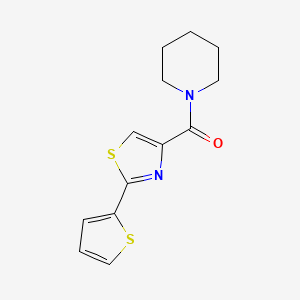![molecular formula C16H21NO3S B7536673 1-[(4-Methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7536673.png)
1-[(4-Methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol, also known as MTMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. MTMP is a beta-adrenergic receptor antagonist, which means that it can block the effects of adrenaline and other stress hormones in the body.
Mécanisme D'action
1-[(4-Methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol works by blocking the beta-adrenergic receptors in the body, which are responsible for the effects of adrenaline and other stress hormones. By blocking these receptors, this compound can reduce the effects of stress on the body, including reducing heart rate and blood pressure. In addition, this compound has been shown to have antioxidant properties, which may contribute to its protective effects on the heart and other organs.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in the body. In cardiovascular disease research, this compound has been shown to reduce the damage caused by ischemia-reperfusion injury by reducing oxidative stress and inflammation. In cancer research, this compound has been shown to inhibit the growth of tumor cells by blocking the beta-adrenergic receptors on the surface of the cells. In neurological disorder research, this compound has been shown to improve cognitive function and reduce the symptoms of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-Methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol has several advantages for lab experiments, including its ability to block the beta-adrenergic receptors in the body and its antioxidant properties. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
There are several future directions for research on 1-[(4-Methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol, including exploring its potential therapeutic properties in other areas of medicine, improving the synthesis method to increase the yield and purity of the final product, and investigating the potential side effects and toxicity of this compound. In addition, further research is needed to understand the mechanism of action of this compound and how it interacts with other drugs and compounds in the body.
Méthodes De Synthèse
1-[(4-Methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 4-methoxybenzylamine with 2-bromothiophene to form an intermediate compound. This intermediate is then reacted with 2-(2-methoxyphenoxy)propan-1-ol in the presence of a base to form the final product, this compound. The synthesis of this compound has been reported in several research papers and can be modified to improve the yield and purity of the final product.
Applications De Recherche Scientifique
1-[(4-Methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol has been studied for its potential therapeutic properties in several areas of research, including cardiovascular disease, cancer, and neurological disorders. In cardiovascular disease research, this compound has been shown to have a protective effect on the heart by reducing the damage caused by ischemia-reperfusion injury. In cancer research, this compound has been shown to inhibit the growth of tumor cells by blocking the beta-adrenergic receptors on the surface of the cells. In neurological disorder research, this compound has been studied for its potential to improve cognitive function and reduce the symptoms of Parkinson's disease.
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-19-15-6-4-13(5-7-15)9-17-10-14(18)11-20-12-16-3-2-8-21-16/h2-8,14,17-18H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYHDHLWLMIRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC(COCC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B7536593.png)
![2-Chloro-9-[[4-(trifluoromethyl)phenyl]methyl]purin-6-amine](/img/structure/B7536600.png)
![3-(Imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7536602.png)
![5-(benzenesulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7536604.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylpropanamide](/img/structure/B7536605.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetate](/img/structure/B7536620.png)

![4-Cyclohexyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazine-2,3-dione](/img/structure/B7536636.png)
![[1-(2-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536639.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7536643.png)
![(2-Hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridine-5-yl) ketone](/img/structure/B7536652.png)
![1-[3-Oxo-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]quinazoline-2,4-dione](/img/structure/B7536659.png)
![N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7536661.png)